molecular formula C19H18FN3O2 B5290988 2-(5-fluoro-2-methylphenyl)-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]acetamide

2-(5-fluoro-2-methylphenyl)-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]acetamide

Cat. No.: B5290988
M. Wt: 339.4 g/mol
InChI Key: MLAPKWYVMRJHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-fluoro-2-methylphenyl)-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as "compound X" and is synthesized using a specific method.

Scientific Research Applications

2-(5-fluoro-2-methylphenyl)-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]acetamide has potential applications in medical research. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2-methylphenyl)-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by modulating the activity of certain neurotransmitters in the brain, leading to its anticonvulsant properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines. Additionally, it has been found to reduce the frequency and severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-fluoro-2-methylphenyl)-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]acetamide in lab experiments is its potential applications in medical research. Its anti-cancer, anti-inflammatory, and anticonvulsant properties make it a promising candidate for the development of new drugs. However, its complex synthesis method and limited availability may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-(5-fluoro-2-methylphenyl)-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]acetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing more efficient synthesis methods for this compound, making it more readily available for lab experiments.

Synthesis Methods

The synthesis of 2-(5-fluoro-2-methylphenyl)-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]acetamide involves the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form the acid chloride intermediate. This intermediate is then reacted with N-(2-aminoethyl)phthalimide to form the final product. The synthesis method is complex and requires expertise in organic chemistry.

Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)-N-[2-(1-oxophthalazin-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-13-6-7-16(20)10-15(13)11-18(24)21-8-9-23-19(25)17-5-3-2-4-14(17)12-22-23/h2-7,10,12H,8-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAPKWYVMRJHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CC(=O)NCCN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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